molecular formula C6H11FO5 B12391040 3-Deoxy-3-fluoro-D-glucose-13C

3-Deoxy-3-fluoro-D-glucose-13C

Cat. No.: B12391040
M. Wt: 183.14 g/mol
InChI Key: RMHCJIQOFXULDL-SAHBNLNBSA-N
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Description

3-Deoxy-3-fluoro-D-glucose-13C is a compound where the glucose molecule is modified by replacing the hydroxyl group at the third carbon with a fluorine atom and incorporating a carbon-13 isotope. This compound is primarily used in scientific research as a tracer for metabolic studies due to its stable isotope labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Deoxy-3-fluoro-D-glucose-13C involves multiple steps. One common method starts with D-glucose, which undergoes fluorination at the third carbon position. The reaction typically involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The incorporation of the carbon-13 isotope is achieved through the use of carbon-13 labeled precursors during the synthesis process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is typically produced in specialized facilities equipped to handle isotopic labeling and fluorination reactions .

Chemical Reactions Analysis

Types of Reactions

3-Deoxy-3-fluoro-D-glucose-13C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Deoxy-3-fluoro-D-glucose-13C is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Deoxy-3-fluoro-D-glucose-13C involves its uptake by glucose transporters in cells, similar to glucose. Once inside the cell, it is phosphorylated by hexokinase to form 3-deoxy-3-fluoro-D-glucose-6-phosphate. unlike glucose, it is not further metabolized through glycolysis or the pentose phosphate pathway. Instead, it undergoes oxidation and reduction reactions, making it a valuable tracer for studying specific metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Deoxy-3-fluoro-D-glucose: Similar structure but without the carbon-13 isotope.

    4-Deoxy-4-fluoro-D-glucose: Fluorine substitution at the fourth carbon.

    2-Deoxy-2-fluoro-D-glucose: Fluorine substitution at the second carbon.

Uniqueness

3-Deoxy-3-fluoro-D-glucose-13C is unique due to its dual modification: fluorine substitution and carbon-13 labeling. This combination makes it particularly useful for detailed metabolic studies using techniques such as nuclear magnetic resonance (NMR) and PET imaging .

Properties

Molecular Formula

C6H11FO5

Molecular Weight

183.14 g/mol

IUPAC Name

(2S,3S,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxy(113C)hexanal

InChI

InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1

InChI Key

RMHCJIQOFXULDL-SAHBNLNBSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H]([13CH]=O)O)F)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)F)O)O)O

Origin of Product

United States

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